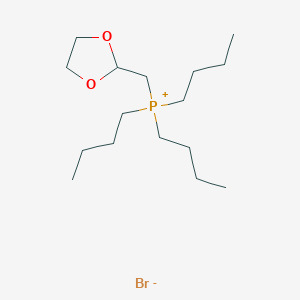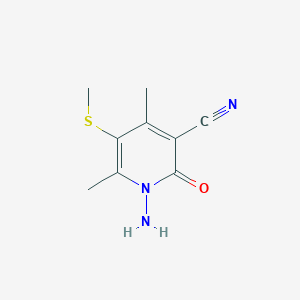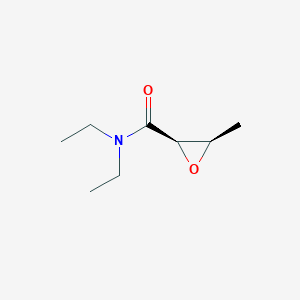
Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide
Descripción general
Descripción
Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide is a chemical compound with the molecular formula C16H34BrO2P . It is also known by its English name, Tributyl (1,3-dioxolan-2-ylMethyl)phosphoniuM BroMide .
Molecular Structure Analysis
The molecular weight of Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide is 369.32 . The molecular structure can be represented by the SMILES string [Br-].CCCC [P+] (CCCC) (CCCC)CC1OCCO1 .Physical And Chemical Properties Analysis
Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide is a solid at 20 degrees Celsius . . The compound is hygroscopic and should be stored under inert gas at a temperature between 0-10°C .Aplicaciones Científicas De Investigación
Organic Solar Cells
This compound has been used in the development of organic solar cells (OSCs) . It was used to produce a family of Y-series non-fullerene acceptors (NFAs) by inserting vinylene π-bridges between the Y-series central fused core and non-halogenated end group IC . The incorporation of vinylene π-bridges can effectively reduce the bandgap of these NFAs with a significantly red-shifted absorption edge approaching 1020 nm . The optimized OSC device based on PBDB-T/BTP-1V demonstrated an excellent power conversion efficiency (PCE) of 11.03% .
C-C Bond Formation
Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide is used in C-C bond formation reactions . It is a solid form reagent that is used in the formation of carbon-carbon bonds, which are fundamental in the construction of organic molecules .
Molecular Weight Determination
The molecular weight of this compound is 369.32 . This information is crucial in various scientific research applications, including stoichiometric calculations in chemical reactions, determination of molecular formulas, and characterization of the compound .
Structure Elucidation
The structure of Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide has been elucidated and is available for reference . This information is vital in understanding the compound’s physical and chemical properties, reactivity, and potential applications .
Safety and Toxicity Studies
This compound has associated safety and toxicity information . It is classified as an eye irritant, skin irritant, and may cause respiratory irritation . This information is crucial in handling and storage of the compound, as well as in the design of experiments involving its use .
Supplier Information
Information about suppliers of Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide is available . This is useful for researchers who need to source the compound for their studies .
Safety and Hazards
Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .
Mecanismo De Acción
Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide, also known as ((1,3-Dioxolan-2-yl)methyl)tributylphosphonium bromide, is a compound with a wide range of potential applications.
Target of Action
It’s noted that it may have an impact on the respiratory system .
Action Environment
The compound is a solid at 20°C and should be stored in an inert gas at 0-10°C to avoid moisture . Environmental factors such as temperature and humidity can influence the compound’s action, efficacy, and stability .
Propiedades
IUPAC Name |
tributyl(1,3-dioxolan-2-ylmethyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O2P.BrH/c1-4-7-12-19(13-8-5-2,14-9-6-3)15-16-17-10-11-18-16;/h16H,4-15H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SABIECHYMHKXJI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CC1OCCO1.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34BrO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624468 | |
| Record name | Tributyl[(1,3-dioxolan-2-yl)methyl]phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide | |
CAS RN |
115754-62-6 | |
| Record name | Tributyl[(1,3-dioxolan-2-yl)methyl]phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanone](/img/structure/B38109.png)

![N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide](/img/structure/B38113.png)









